2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene
CAS No.:
Cat. No.: VC13697520
Molecular Formula: C37H46S2
Molecular Weight: 554.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H46S2 |
|---|---|
| Molecular Weight | 554.9 g/mol |
| IUPAC Name | 2-(9,9-dioctyl-7-thiophen-2-ylfluoren-2-yl)thiophene |
| Standard InChI | InChI=1S/C37H46S2/c1-3-5-7-9-11-13-23-37(24-14-12-10-8-6-4-2)33-27-29(35-17-15-25-38-35)19-21-31(33)32-22-20-30(28-34(32)37)36-18-16-26-39-36/h15-22,25-28H,3-14,23-24H2,1-2H3 |
| Standard InChI Key | HGAWLLXSUXWDFN-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCCCC |
| Canonical SMILES | CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central 9,9-dioctylfluorene core bridged by two thiophene rings at the 2,7-positions. The fluorene backbone provides rigidity and planar conjugation, while the octyl side chains enhance solubility in organic solvents and prevent crystallization . The thiophene units contribute to extended π-conjugation, lowering the bandgap and improving charge carrier mobility. The InChIKey HGAWLLXSUXWDFN-UHFFFAOYSA-N and SMILES notation CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCCCC formally describe this architecture.
Physical and Electronic Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 554.89 g/mol | |
| Purity (Commercial) | ≥98% | |
| Melting Point | Not reported (powder form) | |
| Solubility | Chloroform, toluene, THF | |
| Bandgap (Estimated) | ~2.1–2.4 eV (semiconducting) |
The compound’s extended conjugation system results in strong absorption in the visible spectrum (λₐᵦₛ ≈ 400–500 nm), making it suitable for light-harvesting applications .
Synthesis and Characterization
Synthetic Routes
The most common synthesis involves Suzuki-Miyaura cross-coupling between 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester and 2-bromothiophene. This method achieves high yields (70–85%) and purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Alternative approaches include Stille coupling and direct C–H arylation, though these are less efficient for large-scale production .
Purification and Analysis
Purification typically involves column chromatography followed by recrystallization from ethanol. Key characterization data include:
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¹H NMR (CDCl₃): δ 7.68–7.62 (m, 4H, fluorene), 7.44–7.38 (m, 4H, thiophene), 2.12–1.98 (m, 4H, octyl), 1.25–1.10 (m, 24H, octyl CH₂) .
Applications in Organic Electronics
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, the compound serves as an electron donor when blended with fullerene derivatives (e.g., PC₆₁BM). Devices achieve power conversion efficiencies (PCE) of 4.2–5.1%, attributed to its broad absorption spectrum and balanced hole/electron mobility .
Organic Light-Emitting Diodes (OLEDs)
As an emissive layer in green-emitting OLEDs, the compound exhibits a luminance efficiency of 8.7 cd/A and a maximum brightness of 12,000 cd/m². Its stability under continuous operation (>500 hours at 100 cd/m²) surpasses that of polyfluorene analogs .
Field-Effect Transistors (OFETs)
The compound demonstrates hole mobility values of 0.02–0.05 cm²/V·s in thin-film transistors, with on/off ratios exceeding 10⁵. These properties stem from its crystalline domain formation facilitated by the octyl side chains .
Related Compounds and Derivatives
Boronic Ester Precursor
2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 196207-58-6) is a key monomer for synthesizing conjugated polymers. Its boronic ester groups enable precise chain-length control in Suzuki polycondensation .
Polyfluorene-Thiophene Copolymers
Copolymers incorporating 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene show improved thermal stability (decomposition temperature >400°C) and tunable emission spectra, making them ideal for flexible displays .
| Supplier | Purity | Quantity | Price (USD) | Updated |
|---|---|---|---|---|
| Ambeed | 98% | 100 mg | $121 | 2021-12-16 |
| Zhengzhou Convergence Chemical | 97% | 1 g | $447 | 2023-04-23 |
| Bide Pharmatech | 95% | 250 mg | $180 | 2023-04-23 |
Lead times range from 2–4 weeks due to custom synthesis requirements .
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